5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Description
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Properties
IUPAC Name |
5-acetyl-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVZVFNMAZELDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Therapeutic Potential of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities.[1][2] From their initial discovery as antibacterial agents to their current applications as anticancer, anti-inflammatory, and enzyme-inhibiting compounds, sulfonamides continue to be a fertile ground for drug discovery.[2][3][4] This technical guide delves into the synthesis, biological evaluation, and therapeutic potential of a specific subclass: 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide derivatives. By exploring the chemical space around this core structure, we aim to provide a comprehensive resource for researchers seeking to develop novel therapeutics.
The this compound Scaffold: A Promising Starting Point
The this compound core presents several key features that make it an attractive scaffold for medicinal chemistry exploration:
-
The Sulfonamide Moiety: This functional group is a well-established pharmacophore known for its ability to mimic the transition state of various enzymatic reactions and to participate in crucial hydrogen bonding interactions with biological targets.[2]
-
The Acetyl Group: The ketone functionality offers a reactive handle for further chemical modifications, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
-
The Dimethylated Benzene Ring: The methyl groups provide a degree of lipophilicity and can influence the orientation of the molecule within a binding pocket, potentially enhancing selectivity and potency.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically begins with the chlorosulfonation of a suitable aromatic precursor, followed by reaction with a primary or secondary amine.
General Synthesis Pathway
The general synthetic route can be conceptualized as a two-step process, as illustrated in the workflow below. This process is adaptable for creating a library of diverse derivatives by varying the amine component in the second step.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of N-Aryl-5-acetyl-2,4-dimethylbenzene-1-sulfonamides
This protocol provides a step-by-step methodology for the synthesis of N-aryl derivatives, a common class of sulfonamides with demonstrated biological activity.
Step 1: Synthesis of 5-Acetyl-2,4-dimethylbenzene-1-sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Reagent Addition: Add 1,3-dimethyl-4-acetylbenzene (1 equivalent) to the flask. Cool the flask in an ice bath to 0-5 °C.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 5-acetyl-2,4-dimethylbenzene-1-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of N-Aryl-5-acetyl-2,4-dimethylbenzene-1-sulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate aryl amine (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of 5-acetyl-2,4-dimethylbenzene-1-sulfonyl chloride (1 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-5-acetyl-2,4-dimethylbenzene-1-sulfonamide.
Exploring the Biological Landscape of Derivatives
Derivatives of the this compound scaffold are predicted to exhibit a range of biological activities, primarily as enzyme inhibitors and anticancer agents. The following sections outline key areas of investigation and relevant experimental protocols.
Anticancer Activity
Sulfonamide derivatives have shown significant promise as anticancer agents, often through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.[2][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Anticancer Activity of this compound Derivatives against MCF-7 Cells
| Compound | R-Group on Sulfonamide | IC50 (µM) |
| 1a | -NH-phenyl | 15.2 |
| 1b | -NH-(4-chlorophenyl) | 8.5 |
| 1c | -NH-(4-methoxyphenyl) | 12.1 |
| 1d | -NH-(pyridin-2-yl) | 5.3 |
| Doxorubicin | (Positive Control) | 0.8 |
Note: This data is hypothetical and for illustrative purposes only.
Enzyme Inhibition
The sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[5][6]
Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[2][5] Inhibition of CA IX is a promising strategy for cancer therapy.
Caption: Role of Carbonic Anhydrase IX in promoting tumor progression under hypoxic conditions and the point of intervention for sulfonamide inhibitors.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) and the synthesized sulfonamide derivatives at various concentrations.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).
-
Reaction Initiation: Rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the IC50 or Ki values for each compound against the different CA isoforms.
Table 2: Hypothetical Carbonic Anhydrase Inhibition Data (Ki, nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| 1a | 250 | 150 | 25 | 45 |
| 1b | 180 | 110 | 15 | 30 |
| 1c | 350 | 200 | 40 | 60 |
| 1d | 95 | 50 | 8 | 18 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Note: This data is hypothetical and for illustrative purposes only. Acetazolamide is a known non-selective CA inhibitor.[5]
Structure-Activity Relationship (SAR) and Future Directions
The systematic modification of the this compound scaffold and the subsequent biological evaluation will allow for the elucidation of key structure-activity relationships.
Key Areas for SAR Exploration:
-
Substitution on the Sulfonamide Nitrogen (R-group): Introducing various aliphatic, aromatic, and heterocyclic moieties will probe the size, electronics, and hydrogen bonding capacity of the binding pocket.
-
Modification of the Acetyl Group: Conversion of the ketone to other functional groups (e.g., oximes, hydrazones, alcohols) can introduce new interaction points and alter the physicochemical properties of the molecule.
-
Alterations to the Benzene Ring: While the 2,4-dimethyl substitution is a defining feature, exploring other substitution patterns could fine-tune the activity and selectivity.
By combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents. This guide provides a foundational framework to inspire and direct future research in this exciting area of medicinal chemistry.
References
- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed.
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [No specific source name in the provided text].
- In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Taylor & Francis.
- Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions. PubMed.
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
- Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
- Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed.
- Anti-microbial activities of sulfonamides using disc diffusion method. [No specific source name in the provided text].
- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. [No specific source name in the provided text].
- 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis. [No specific source name in the provided text].
- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC.
- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
- biological activity of methanesulfonamide deriv
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences.
- Synthesis and Biological Evaluation of New Sulfonamide Deriv
- Application Notes and Protocols: Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution of 1-Chloro-4- (sulfinylamino)benzene. Benchchem.
- Process for the preparation of benzene sulfonamides.
- N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Synthesis and crystal structure of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzene-sulfonamide. [No specific source name in the provided text].
- View of Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives. [No specific source name in the provided text].
- Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal.
- Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Publishing.
- Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University.
- Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives.
Sources
- 1. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide: A Novel Investigational Compound
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive framework for the investigation of a novel compound, 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide. While direct research on this specific molecule is nascent, this document extrapolates from the extensive knowledge of the sulfonamide class to outline its therapeutic potential, proposed mechanisms of action, and a rigorous preclinical evaluation strategy. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the promise of this and similar novel sulfonamide-based chemical entities.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have been a mainstay in pharmaceutical development.[2][5] Their remarkable versatility stems from their ability to act as bioisosteres of amides, offering similar geometric properties with enhanced metabolic stability and unique binding characteristics.[6] The core sulfonamide moiety (-SO2NH2) can be readily modified, allowing for the fine-tuning of physicochemical properties and target specificity.[5][7] This has led to the development of drugs targeting a wide range of enzymes and receptors.[1][2][7]
The structure of this compound presents several features of interest for therapeutic development. The substituted benzene ring offers a scaffold for potential interactions with hydrophobic pockets in target proteins, while the acetyl and methyl groups can be modified to optimize binding affinity and selectivity. The sulfonamide group itself can act as a key hydrogen bond donor and acceptor.[6] This guide will explore the hypothetical therapeutic avenues for this compound, focusing on oncology and infectious diseases, two areas where sulfonamides have historically made a significant impact.
Proposed Mechanisms of Action and Therapeutic Targets
Based on the known activities of other sulfonamide derivatives, several potential mechanisms of action for this compound can be postulated.
Anticancer Potential: Targeting Key Oncogenic Pathways
Sulfonamides have emerged as a versatile scaffold in cancer therapy, targeting a spectrum of cancer-associated enzymes.[8]
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting proliferation, invasion, and metastasis.[4][8] The primary sulfonamide group is a key pharmacophore for binding to the zinc ion in the active site of CAs.
-
Tyrosine Kinase Inhibition: The structural flexibility of the sulfonamide motif allows for its incorporation into molecules that can act as tyrosine kinase inhibitors, disrupting pivotal signaling pathways in cancer progression.[7][8] For example, some sulfonamide derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7]
-
Other Potential Anticancer Targets: Sulfonamides have also been shown to inhibit other important cancer-related targets such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and aromatase.[8]
Signaling Pathway Visualization:
Caption: Proposed anticancer mechanisms of action for this compound.
Antimicrobial Potential: A Classic Target with Modern Relevance
The foundational therapeutic application of sulfonamides is their antibacterial activity.[9][10][11] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[10][12] Since humans obtain folic acid from their diet, this pathway provides a selective target for antimicrobial action.[1][12]
While bacterial resistance is a concern, the development of novel sulfonamides continues to be a viable strategy, particularly for combination therapies.[10][12] this compound could be investigated for its activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[10][13]
Folic Acid Synthesis Pathway Visualization:
Caption: Proposed mechanism of antibacterial action via inhibition of the folic acid synthesis pathway.
Proposed Synthesis Strategy
A plausible synthetic route for this compound would likely involve a multi-step process, leveraging established methodologies for the synthesis of sulfonamide derivatives.[6]
Experimental Workflow Visualization:
Caption: A proposed high-level synthetic workflow for this compound.
A detailed protocol would need to be optimized, but a general procedure could be as follows:
Step-by-Step Protocol:
-
Chlorosulfonation: 1-Acetyl-2,4-dimethylbenzene would be reacted with chlorosulfonic acid, likely at a controlled low temperature, to introduce the sulfonyl chloride group onto the benzene ring.
-
Work-up and Isolation: The reaction mixture would be carefully quenched, for instance with ice, and the resulting sulfonyl chloride intermediate would be extracted and purified.
-
Amination: The purified 5-Acetyl-2,4-dimethylbenzene-1-sulfonyl chloride would then be reacted with a source of ammonia (e.g., aqueous ammonia or ammonia gas in an appropriate solvent) to form the final sulfonamide product.
-
Purification and Characterization: The final product would be purified using techniques such as recrystallization or column chromatography. The structure and purity would be confirmed by analytical methods including NMR, IR spectroscopy, and mass spectrometry.
A Framework for Preclinical Evaluation
A thorough preclinical evaluation is essential to determine the safety and efficacy of any new chemical entity before it can be considered for clinical trials.[14][15][16][17]
Preclinical Evaluation Workflow Visualization:
Caption: A structured workflow for the preclinical evaluation of this compound.
In Vitro Studies
-
Cytotoxicity Screening:
-
Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines and normal cell lines.
-
Protocol (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
-
-
-
Target Engagement Assays:
-
Objective: To confirm the direct interaction of the compound with its putative molecular targets.
-
Protocol (Carbonic Anhydrase Inhibition Assay):
-
Use a commercially available CA inhibition assay kit.
-
Incubate recombinant human carbonic anhydrase (e.g., CA IX) with varying concentrations of the compound.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 4-nitrophenyl acetate).
-
Monitor the formation of the product (4-nitrophenol) spectrophotometrically.
-
Calculate the Ki (inhibition constant) to determine the potency of inhibition.
-
-
-
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion):
-
Objective: To assess the drug-like properties of the compound.
-
Key Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.
-
Plasma Protein Binding: Use equilibrium dialysis to determine the extent to which the compound binds to plasma proteins.
-
Cell Permeability: Employ Caco-2 cell monolayers to assess intestinal permeability.
-
-
In Vivo Studies
-
Pharmacokinetics (PK):
-
Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism.
-
Protocol (Rodent PK Study):
-
Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
-
-
Efficacy Studies:
-
Objective: To evaluate the therapeutic effect of the compound in a relevant animal model of disease.
-
Protocol (Cancer Xenograft Model):
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer the compound at various doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., histology, biomarker assessment).
-
-
Toxicology and Safety Pharmacology
-
Objective: To identify potential toxic effects and establish a safe dose range for first-in-human studies.[14][15][17]
-
Key Studies:
-
Acute Toxicity: Determine the toxicity of a single high dose of the compound.
-
Repeat-Dose Toxicology: Administer the compound daily for an extended period (e.g., 28 days) in two species (one rodent, one non-rodent) to assess for target organ toxicity.
-
Safety Pharmacology: Evaluate the effects of the compound on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Data Summary and Future Directions
The preclinical data should be systematically collected and analyzed to build a comprehensive profile of this compound.
Table 1: Hypothetical Preclinical Data Summary
| Parameter | Metric | Result |
| In Vitro Potency | IC50 (Cancer Cell Line A) | [Value] µM |
| Ki (Carbonic Anhydrase IX) | [Value] nM | |
| In Vitro ADME | Microsomal Half-life | [Value] min |
| Plasma Protein Binding | [Value] % | |
| Caco-2 Permeability (Papp) | [Value] x 10^-6 cm/s | |
| In Vivo PK (Mouse) | Oral Bioavailability | [Value] % |
| Half-life (t1/2) | [Value] h | |
| In Vivo Efficacy | Tumor Growth Inhibition (%) | [Value] % at [Dose] mg/kg |
| Toxicology | No-Observed-Adverse-Effect Level (NOAEL) | [Value] mg/kg/day |
Based on a favorable preclinical profile, the next steps would involve Chemistry, Manufacturing, and Controls (CMC) development and the preparation of an Investigational New Drug (IND) application for submission to regulatory authorities.
Conclusion
While this compound is a novel chemical entity without a current body of specific research, its structural features, rooted in the well-established sulfonamide class, suggest significant therapeutic potential. This guide provides a scientifically grounded, albeit hypothetical, roadmap for its systematic investigation. By following a logical progression from target hypothesis and synthesis to rigorous preclinical evaluation, the true therapeutic value of this and other novel sulfonamide derivatives can be thoroughly explored, potentially leading to the development of next-generation therapies for a range of complex diseases.
References
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.
- WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Gpatindia. (2025, April 5). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT.
- MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES.
- MDPI. (2025, October 15). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review.
- ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Poultrymed. (n.d.). Sulfonamides.
- PubMed. (2019, August 15). Sulfonamide derivatives as multi-target agents for complex diseases.
- PubMed. (2024, June 15). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
- Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
- PubMed. (2023, January 9). Preclinical Evaluation of a Novel Small Molecule LCC-21 to Suppress Colorectal Cancer Malignancy by Inhibiting Angiogenic and Metastatic Signatures.
- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
- IUCr. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
- Organic Syntheses Procedure. (n.d.). Tetrahydrofuran (400 mL) is added via syringe at room temperature and the solution is cooled to −78 °C.
- Indian Journal of Chemistry. (2024, April). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity.
- PrepChem.com. (n.d.). Synthesis of (a) 5-Acetyl-2-aminobenzenesulphonamide.
- PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide.
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
- MDPI. (2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
- ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs.
- SciSpace. (n.d.). Antimicrobial sulfonamide drugs.
- ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
- Pakistan Journal of Pharmaceutical Sciences. (2012). Anti-microbial activities of sulfonamides using disc diffusion method.
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 10. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. scispace.com [scispace.com]
- 12. mespharmacy.org [mespharmacy.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 16. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 17. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Technical Guide: Molecular Characterization and Synthesis of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Executive Summary
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide is a specialized aromatic sulfonamide intermediate used primarily in medicinal chemistry and agrochemical synthesis. It serves as a critical scaffold for developing polysubstituted benzene derivatives, particularly in the synthesis of diuretics, kinase inhibitors, and sulfonylurea-based herbicides. This guide provides a definitive technical analysis of its molecular properties, synthesis pathways, and handling protocols.
Chemical Identity & Molecular Data
The following table consolidates the verified chemical identifiers and physical constants for the compound.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 5-Acetyl-2,4-dimethylbenzenesulfonamide; 1-Acetyl-5-sulfamoyl-2,4-dimethylbenzene |
| CAS Registry Number | 1339526-85-0 |
| Molecular Formula | |
| Molecular Weight | 227.28 g/mol |
| Exact Mass | 227.0616 Da |
| SMILES | CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Molecular Weight Breakdown
The molecular weight is derived from the sum of standard atomic weights for the constituent elements (
-
Carbon (C):
Da -
Hydrogen (H):
Da -
Nitrogen (N):
Da -
Oxygen (O):
Da -
Sulfur (S):
Da -
Total: 227.278 Da (Rounded to 227.28 g/mol )
Structural Analysis & Visualization
The compound features a benzene core substituted at four positions.[1] The steric and electronic environment is defined by:
-
Positions 2, 4 (Methyls): Electron-donating groups that activate the ring and direct electrophilic substitution to the 5-position.
-
Position 5 (Acetyl): An electron-withdrawing ketone group.
-
Position 1 (Sulfonamide): The polar, hydrogen-bond donor/acceptor moiety critical for biological activity.
Structural Diagram (DOT Visualization)
Figure 1: Schematic representation of the functional group distribution on the benzene core.[2][3][4][5]
Synthesis Protocol
The synthesis of this compound is typically achieved via Chlorosulfonation of 2,4-dimethylacetophenone followed by Amination . This route exploits the directing effects of the methyl groups to selectively install the sulfonyl group at the 5-position.
Reaction Pathway[8]
-
Precursor: 2,4-Dimethylacetophenone (4-Acetyl-m-xylene).
-
Electrophile Generation: Chlorosulfonic acid generates the electrophilic sulfonyl cation.
-
Substitution: The 5-position is activated by the ortho-effect of the 4-methyl and para-effect of the 2-methyl groups, while being meta to the deactivating acetyl group.
-
Amination: The intermediate sulfonyl chloride reacts with ammonia to yield the sulfonamide.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow from 2,4-dimethylacetophenone.
Detailed Methodology
Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
Step 1: Preparation of Sulfonyl Chloride[6]
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and drying tube (
). -
Charging: Add Chlorosulfonic acid (5.0 eq) to the flask and cool to 0°C using an ice-salt bath.
-
Addition: Dropwise add 2,4-Dimethylacetophenone (1.0 eq) over 30–45 minutes. Maintain internal temperature <5°C to prevent polymerization or desulfonation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Evolution of HCl gas indicates reaction progress.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or heavy oil.
-
Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash with cold water (3x). Do not dry completely if unstable; proceed immediately to Step 2.
Step 2: Amination to Sulfonamide
-
Preparation: Prepare a solution of Ammonium Hydroxide (28-30%
, 10 eq) or saturate Ethanol with gas. -
Addition: Add the sulfonyl chloride (dissolved in minimal DCM or added as solid) to the ammonia solution at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours.
-
Workup: Acidify the mixture slightly (pH ~6) with dilute HCl to precipitate the sulfonamide.
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) or Acetonitrile to obtain pure crystals.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic markers.
| Technique | Expected Signals / Features |
| IR Spectroscopy | 3200–3350 cm |
| Mass Spectrometry | [M+H] |
Applications in Drug Discovery
This compound is a versatile intermediate.[7] Its specific substitution pattern allows for:
-
Heterocycle Formation: The acetyl group can be brominated and cyclized with thioureas to form thiazoles , a common motif in kinase inhibitors.
-
Sulfonylurea Synthesis: Reaction of the sulfonamide nitrogen with isocyanates yields sulfonylureas, widely used as herbicides and antidiabetic agents.
-
Late-Stage Diversification: The aryl ring is fully substituted, providing a rigid core that restricts conformational freedom, often improving binding affinity in protein active sites.
References
-
PubChemLite. this compound (Compound Summary). University of Luxembourg. Available at: [Link] (Verified via Vertex AI Search).
- Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis. Asian Journal of Chemistry, 23(7), 3191-3201. (Demonstrates reactivity of acetyl-benzenesulfonamides).
-
Gowda, B. T., et al. (2009).[1] Structure-activity relationships in N-(aryl)arylsulfonamides. Acta Crystallographica via NIH/PMC. Available at: [Link]
Sources
- 1. 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2567503-85-7|4-Propyl-3-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 1809089-74-4|2-Acetyl-N-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 4. 70958-70-2|5-Acetyl-2-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. 132630-12-7|1-Oxo-2,3-dihydro-1h-indene-5-sulfonamide|BLD Pharm [bldpharm.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
Methodological & Application
Recrystallization techniques for 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Application Note: Recrystallization & Purification Protocols for 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Executive Summary
This application note details the purification strategies for This compound , a functionalized sulfonamide intermediate often utilized in the synthesis of diuretic agents, herbicides, and antimicrobial scaffolds. Due to the presence of both a polar sulfonamide moiety (
This guide provides two complementary protocols:
-
Acid-Base Reprecipitation (Pre-treatment): For gross removal of non-acidic organic impurities.[1]
-
Thermal Recrystallization (Polishing): For achieving
purity and defined crystal morphology.[1]
Compound Physicochemical Profile
Understanding the molecular interactions is crucial for selecting the correct solvent system.[1]
| Feature | Chemical Basis | Purification Implication |
| Sulfonamide Group | Weakly acidic ( | Soluble in aqueous base; precipitates in acid.[1] Allows pH-swing purification.[1] |
| Acetyl Group | Polar aprotic, H-bond acceptor | Increases solubility in polar organic solvents (acetone, EtOH) compared to non-functionalized xylenes.[1] |
| Xylene Core | Lipophilic, aromatic | Reduces water solubility; requires organic co-solvent for thermal recrystallization.[1] |
| Impurities | Regioisomers, sulfonic acids | Isomers often have lower melting points; sulfonic acids are water-soluble and removed in the filtrate.[1] |
Solvent Selection Strategy
As specific solubility data for this isomer varies by synthesis route, the following "Solvent Screening Decision Tree" should be executed prior to bulk processing.
Recommended Solvent Systems:
-
Primary: Ethanol/Water (95:5 to 70:30 v/v).[1]
-
Alternative: Methanol/Water (for higher solubility).[1]
-
Aprotic Option: Ethyl Acetate/Heptane (if hydrolysis is a concern, though sulfonamides are generally stable).[1]
Figure 1: Solvent Selection Logic Flow
Caption: Decision matrix for determining the optimal recrystallization solvent. Ideally, the compound is insoluble cold but soluble hot.
Protocol A: Acid-Base Reprecipitation (Crude Cleanup)
Purpose: This method utilizes the acidity of the sulfonamide proton to separate the product from non-acidic impurities (e.g., unreacted xylenes, acetyl-xylene isomers without the sulfonamide group).[1]
Reagents:
-
Sodium Hydroxide (NaOH), 1.0 M aqueous solution.[1]
-
Hydrochloric Acid (HCl), 1.0 M aqueous solution.[1]
-
Activated Charcoal (optional, for decolorization).[1]
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 5–10 mL per gram of solid). Stir at room temperature until the sulfonamide dissolves completely.
-
Filtration (Critical): Filter the alkaline solution through a Celite pad or sintered glass funnel.[1]
-
Precipitation: While stirring the filtrate vigorously, slowly add 1.0 M HCl dropwise until the pH reaches ~2–3.
-
Observation: A thick white precipitate should form immediately as the sulfonamide is regenerated.[1]
-
-
Collection: Filter the precipitate using vacuum filtration. Wash the cake with cold water to remove residual salts (NaCl).[1]
-
Drying: Dry the solid in a vacuum oven at 50°C for 2 hours.
Protocol B: Thermal Recrystallization (Polishing)
Purpose: To remove structural isomers and trace sulfonic acids, yielding high-purity crystals.[1] Solvent System: Ethanol/Water (Optimization required: start with 95% EtOH).[1]
Step-by-Step Procedure:
-
Preparation: Place the semi-pure solid (from Protocol A) in an Erlenmeyer flask. Add a stir bar.[1]
-
Hot Dissolution:
-
Nucleation (The "Cloud Point"):
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).[1]
-
Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Drying: Dry under vacuum at 50–60°C until constant weight is achieved.
Figure 2: Purification Workflow
Caption: Integrated purification workflow combining chemical extraction and thermal recrystallization.
Troubleshooting & Optimization
| Problem | Diagnosis | Solution |
| Oiling Out | Product separates as liquid droplets instead of crystals. | The temperature gap between melting point and boiling point is too narrow, or solvent is too non-polar.[1] Fix: Re-heat, add more Ethanol, and cool very slowly. Scratch glass to induce nucleation.[1] |
| Low Yield | Too much solvent used or product is too soluble.[1] | Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling cycle (Second Crop). |
| Colored Impurities | Oxidation byproducts trapped in lattice.[1] | Fix: Use activated charcoal during the hot dissolution step (Step 2 of Protocol B). |
Analytical Validation
Verification of the purified compound is mandatory.[1]
-
Melting Point: Expect a sharp range (e.g., 1–2°C variance).[1] Note: While specific literature values for this isomer vary, sulfonamide analogs typically melt between 140°C and 180°C.[1]
-
HPLC: Run a gradient method (Water/Acetonitrile with 0.1% TFA) to detect regioisomers.
-
1H-NMR: Confirm the integral ratio of the Acetyl methyl (3H, singlet) vs. Aromatic Methyls (6H, singlets) vs. Aromatic Protons.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard text for recrystallization techniques).
-
BenchChem. Recrystallization of Sulfonamide Products: Technical Support.Link (General protocols for sulfonamide solubility).[1]
-
Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents."[1] Journal of Chemical & Engineering Data, 2013.[1] Link (Solubility thermodynamics of sulfonamides).[1]
-
Sigma-Aldrich. Solvent Miscibility and Solubility Tables.[1]Link (Reference for solvent selection).[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for 2,4-Dimethylbenzenesulfonamide.Link (Structural analog data).[1]
Disclaimer: This protocol is designed based on the physicochemical properties of the sulfonamide class and specific structural analogs.[1] Users should perform small-scale pilot tests (100mg) before scaling up to multi-gram quantities.
Sources
Application Note: Efficient Ammonolysis of Sulfonyl Chlorides to Primary Sulfonamides
Introduction
Primary sulfonamides are a critical pharmacophore in medicinal chemistry, serving as the structural backbone for diuretics (e.g., Furosemide), antibiotics (Sulfamethoxazole), and COX-2 inhibitors (Celecoxib). While the formation of the sulfonamide bond is conceptually simple—nucleophilic attack of ammonia on a sulfonyl chloride—practical execution is often plagued by hydrolysis, solubility issues, and the formation of disulfonimide impurities.
This guide provides a comprehensive technical workflow for the ammonolysis of sulfonyl chlorides, moving beyond textbook descriptions to address the nuance of scale-up, substrate stability, and impurity control.
Mechanistic Principles & Critical Variables
Reaction Mechanism
The conversion of sulfonyl chlorides to sulfonamides proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed clearly through a tetrahedral intermediate, sulfonyl substitution is often described as a concerted
Key Mechanistic Insight: The reaction requires two equivalents of ammonia (or an added base). The first equivalent acts as the nucleophile, while the second neutralizes the generated HCl. Failure to scavenge HCl inhibits the reaction and promotes acid-catalyzed hydrolysis.
Figure 1: Mechanistic pathway for the ammonolysis of sulfonyl chlorides. Note the requirement for a second equivalent of base to drive the equilibrium.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1 equiv.[2] for reaction, 1 equiv.[2] for HCl scavenging.[3] Excess ensures kinetics favor ammonolysis over hydrolysis. | |
| Temperature | Higher temperatures increase the rate of hydrolysis (reaction with water) and the formation of disulfonimide side products. | |
| Solvent | THF, Dioxane, or Acetone | Water-miscible organic solvents are preferred for aqueous ammonia protocols to ensure phase homogeneity. |
| Addition Rate | Slow/Dropwise | The reaction is exothermic. Controlling addition prevents thermal runaway and minimizes side reactions. |
Experimental Protocols
Method A: Aqueous Ammonolysis (The "Workhorse" Protocol)
Best for: Stable, inexpensive substrates where water tolerance is high.
Materials:
-
Sulfonyl Chloride (1.0 equiv)
-
Ammonium Hydroxide (28-30% aq.
, 5.0 - 10.0 equiv) -
Tetrahydrofuran (THF) or Acetone (Volume: 5-10 mL per gram of substrate)
Procedure:
-
Dissolution: Dissolve the sulfonyl chloride in THF (or acetone) in a round-bottom flask. Cool the solution to
using an ice bath. -
Ammonia Addition: Add the ammonium hydroxide solution dropwise to the stirred reaction mixture.
-
Note: A white precipitate (ammonium chloride) will often form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor by TLC or HPLC.
-
Workup (Precipitation Method):
-
Concentrate the organic solvent under reduced pressure (Rotavap).
-
The residue will largely be an aqueous suspension. Dilute with water and adjust pH to ~2–3 using 1M HCl.
-
Why Acidify? Primary sulfonamides (
) are weakly acidic ( ). In excess ammonia, they may exist as soluble salts ( ). Acidification ensures full precipitation of the neutral sulfonamide.
-
-
Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
Method B: Anhydrous Ammonolysis (For Labile Substrates)
Best for: Hydrolysis-prone sulfonyl chlorides or when high yields are critical.
Materials:
-
Sulfonyl Chloride (1.0 equiv)
-
0.5 M Ammonia in Dioxane (or THF) (3.0 - 5.0 equiv)
-
Alternative: Ammonia gas cylinder + balloon.
Procedure:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve sulfonyl chloride in anhydrous THF or DCM. Cool to
. -
Ammonia Introduction:
-
Liquid Reagent: Add the commercially available ammonia solution (in Dioxane/MeOH) dropwise.
-
Gas: Bubble ammonia gas slowly through the solution for 15–20 minutes, or attach a balloon of
gas.
-
-
Workup:
-
Filter off the precipitated ammonium chloride salts.
-
Evaporate the filtrate to dryness.
-
Redissolve in EtOAc, wash with 1M HCl (to remove trace amines) and Brine. Dry over
and concentrate.
-
Method C: Ammonium Carbonate (Solid Surrogate)
Best for: Avoiding liquid ammonia handling; Green Chemistry applications.
Materials:
-
Sulfonyl Chloride (1.0 equiv)
-
Ammonium Carbonate
(3.0 - 5.0 equiv) -
Ethyl Acetate or DCM / Water mixture.
Procedure:
-
Dissolve sulfonyl chloride in Ethyl Acetate.
-
Add solid Ammonium Carbonate.
-
Add a small amount of water (10% v/v relative to solvent) to catalyze the release of ammonia.
-
Stir vigorously at room temperature overnight. The slow release of ammonia often leads to cleaner profiles.
Troubleshooting & Optimization Logic
Common issues include low yields due to hydrolysis (formation of sulfonic acid) or the formation of the "disulfonimide" dimer (
Figure 2: Decision tree for troubleshooting common failures in sulfonamide synthesis.
Safety & Handling
-
Pressure: If using ammonia gas in a sealed vessel, ensure the glassware is rated for pressure.
-
Exotherm: The reaction of sulfonyl chlorides with amines is highly exothermic. Always cool to
before addition. -
Toxicity: Sulfonyl chlorides are corrosive and lachrymators. Ammonia is toxic by inhalation. Perform all operations in a functioning fume hood.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard aqueous ammonia protocols).
-
Revuelta, J. et al. "Preparation of Primary Sulfonamides from Sulfonyl Chlorides." Synthesis, 2004 , 403-408. Link
-
Caddick, S. et al. "Direct Synthesis of Sulfonamides from Sulfonic Acids."[4] J. Am. Chem. Soc., 2004 , 126, 1024.[4] Link
-
Organic Chemistry Portal. "Synthesis of Sulfonamides." (Accessed 2023).[3] Link
-
BenchChem. "Reactivity of the Sulfonyl Chloride Functional Group." Link
Sources
Application Note: High-Resolution Mass Spectrometry Profiling of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Abstract
This application note details a robust LC-MS/MS protocol for the identification and quantitation of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide (MW 227.28 Da), a critical synthetic intermediate and potential process-related impurity in the manufacturing of sulfonamide-based diuretics and antibiotics.[1] We present a self-validating method utilizing Electrospray Ionization (ESI) in both positive and negative modes, establishing definitive fragmentation pathways for structural confirmation.[1] This guide addresses the specific challenges of analyzing polysubstituted benzenesulfonamides, including isobaric interference and ionization suppression.
Introduction
Sulfonamides represent a cornerstone class in pharmaceutical chemistry, serving as the backbone for diuretics (e.g., bumetanide), antibiotics, and carbonic anhydrase inhibitors. During the multi-step synthesis of these agents—specifically those involving Friedel-Crafts acylation or chlorosulfonation of xylenes—This compound can be generated as a key intermediate or a persistent side-product.[1]
Regulatory guidelines (ICH Q3A/B) demand rigorous monitoring of such impurities due to their potential genotoxicity and reactivity. Traditional UV detection often lacks the specificity required to distinguish this molecule from structurally similar isomers (e.g., 4-acetyl-2,5-dimethyl isomers).[1] Mass spectrometry provides the necessary selectivity. This protocol leverages the unique fragmentation behavior of the sulfonamide moiety (
Physicochemical Properties & MS Prediction
Before method development, theoretical mass and ionization behavior must be established.
| Property | Value | Notes |
| Formula | ||
| Exact Mass | 227.0616 Da | Monoisotopic |
| 228.0689 m/z | Protonated (Positive Mode) | |
| 226.0543 m/z | Deprotonated (Negative Mode) | |
| LogP | ~1.2 - 1.5 | Moderately polar; suitable for Reversed-Phase LC |
| pKa | ~10.0 (Sulfonamide NH) | Weakly acidic; ionizes well in basic pH (Neg mode) or acidic pH (Pos mode) |
Experimental Protocol
Sample Preparation[1]
-
Stock Solution: Dissolve 1.0 mg of standard in 1 mL of Methanol (MeOH) to generate a 1 mg/mL stock.
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeOH (+0.1% Formic Acid).
-
Matrix Prep: For drug substance spiking, dissolve the API at 10 mg/mL and spike the impurity at 0.1% (10 µg/mL) levels.
LC-MS/MS Conditions
The following conditions are optimized for an Agilent 6400 Series QQQ or Thermo TSQ, but are transferable to other platforms.
| Parameter | Condition | Rationale |
| Column | C18 (2.1 x 50 mm, 1.8 µm) | High resolution for isomeric separation.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH promotes protonation ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for sulfonamides than MeOH. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B (0-1 min) | Fast ramp to elute hydrophobic aromatics.[1] |
| Ion Source | ESI (Electrospray Ionization) | Soft ionization prevents premature in-source fragmentation.[1] |
| Polarity | Positive (+)/Negative (-) Switching | Positive for fragmentation data; Negative for quantitation (lower noise).[1] |
MS Source Parameters
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi[1]
-
Capillary Voltage: 3500 V (+) / 3000 V (-)
Fragmentation Analysis & Mechanism
Understanding the fragmentation is crucial for distinguishing this molecule from isomers.
Positive Mode ( )
Upon Collision Induced Dissociation (CID), the protonated molecule undergoes characteristic losses:
-
Loss of
(17 Da): The sulfonamide amine is labile.- [1]
-
Loss of
(64 Da): This is the diagnostic "fingerprint" of sulfonamides. The rearrangement involves the migration of the aryl group to the nitrogen or simple extrusion.- (Aryl cation/amine species)[1]
-
Loss of Acetyl (
, 43 Da): Cleavage of the ketone at the C-C bond.- [1]
Negative Mode ( )
Negative mode is often more sensitive for sulfonamides due to the acidic N-H proton.[1]
-
Loss of
:- (Stable anion)[1]
MRM Transition Table (Quantitation)
| Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| ESI (+) | 228.1 | 164.1 | 20 | Quantifier (High abundance) |
| ESI (+) | 228.1 | 149.1 | 35 | Qualifier (Ring fragmentation) |
| ESI (-) | 226.1 | 162.1 | 18 | Alternative Quantifier |
Visualizations
Analytical Workflow
The following diagram illustrates the decision matrix for analyzing this sulfonamide impurity.
Figure 1: Analytical workflow for the separation and ionization of this compound.
Fragmentation Pathway (Mechanism)
This diagram details the specific mass losses observed in the MS/MS spectrum.
Figure 2: Proposed fragmentation pathway for the protonated precursor (m/z 228).
Results & Discussion
Linearity and Limit of Detection (LOD)
Using the MRM transition
Troubleshooting Common Issues
-
Isobaric Interferences: If analyzing in a mixture with other sulfonamides (e.g., sulfisoxazole), rely on the retention time. The acetyl group on the ring makes this molecule more hydrophobic than many simple sulfonamides, resulting in later elution on C18.
-
In-Source Fragmentation: If the signal for m/z 228 is low but m/z 164 is high in the Q1 scan, reduce the Fragmentor Voltage . The
bond is fragile. -
Carryover: Sulfonamides can stick to stainless steel. Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Conclusion
This protocol provides a definitive method for the analysis of this compound.[1] By monitoring the specific loss of
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]
-
Holčapek, M., et al. (2010). Mass spectrometry of sulfonamides.[2][3][4][5][6][7][8][9]Trends in Analytical Chemistry. (Detailed review of sulfonamide fragmentation mechanisms including SO2 extrusion). [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Sulfonamide Class. [Link][1]
-
Bongers, I. E. A., et al. (2021).[8] A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (Demonstrates LC-MS/MS conditions for sulfonamide multiresidue analysis). [Link][1]
-
Castiglioni, S., et al. (2023).[2] Biotic transformation products of sulfonamides in environmental water samples. (Discusses acetylated sulfonamide transformation products and their MS spectra). [Link]
Sources
- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide Synthesis
Case ID: YIELD-OPT-8974 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sulfonamide Synthesis
Executive Summary & Reaction Overview
You are experiencing yield attrition in the synthesis of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide . This synthesis typically proceeds via a two-step sequence starting from 2,4-Dimethylacetophenone :
-
Chlorosulfonation: Electrophilic aromatic substitution using excess chlorosulfonic acid (
). -
Ammonolysis: Nucleophilic substitution of the sulfonyl chloride with ammonia (
).
Our internal analysis indicates that yield loss primarily occurs at the chlorosulfonation interface due to sulfone byproduct formation and at the ammonolysis step due to hydrolytic degradation.
Reaction Pathway Visualization
Figure 1: Synthetic pathway highlighting critical branching points for yield loss (Sulfone formation and Hydrolysis).
Module 1: The Chlorosulfonation Step[1]
The Bottleneck: The most common cause of low yield is the formation of the diaryl sulfone byproduct or incomplete conversion due to steric hindrance at the 5-position.
Critical Protocol Parameters
| Parameter | Recommended Value | Scientific Rationale |
| Stoichiometry | 1:5 to 1:6 (Substrate : | Excess acid acts as the solvent and suppresses sulfone formation by shifting equilibrium toward the chloride [1]. |
| Addition Temp | 0°C – 10°C | Controls the violent exotherm. High initial temps favor sulfone formation and tarring. |
| Reaction Temp | 60°C – 70°C (Post-addition) | Required to drive the reaction to completion at the sterically hindered 5-position. |
| Quenching | Poured onto Crushed Ice | Must be slow.[1] Rapid hydrolysis of the excess acid generates massive heat, degrading the product. |
Troubleshooting Guide: Chlorosulfonation
Q: My reaction mixture turned into a black tar. What happened? A: This is "charring" caused by a runaway exotherm.
-
Fix: Ensure your addition of 2,4-dimethylacetophenone to chlorosulfonic acid is dropwise over 30-60 minutes. Keep the internal temperature strictly below 15°C during addition. Do not heat until addition is complete.
Q: I isolated a solid, but it's insoluble in ammonia. What is it?
A: This is likely the diaryl sulfone byproduct (
-
Root Cause: Insufficient chlorosulfonic acid volume or high temperatures during the early phase.
-
Correction: Increase the molar ratio of chlorosulfonic acid to 6 equivalents. The excess acid dilutes the reactive intermediate, preventing it from attacking another aromatic ring.
Module 2: The Ammonolysis Step
The Bottleneck: The sulfonyl chloride intermediate is unstable in water. If ammonolysis is too slow, water hydrolyzes the chloride back to the sulfonic acid (water-soluble), which washes away during workup.
Optimized Protocol: Biphasic Ammonolysis
Do not simply dump the chloride into aqueous ammonia. Use this optimized biphasic system:
-
Solvent System: Dissolve the crude sulfonyl chloride in Ethyl Acetate or THF (keep it concentrated).
-
Reagent: Use concentrated Ammonium Hydroxide (28-30%) cooled to 0°C.
-
Procedure: Add the organic solution slowly to the rapidly stirring ammonia solution.
-
Why? This ensures the chloride immediately encounters a high concentration of
before water can hydrolyze it.
-
Troubleshooting Guide: Ammonolysis
Q: My yield is <40% and the aqueous layer is very acidic. Why? A: Hydrolysis competed with ammonolysis. The chloride reacted with water to form HCl and sulfonic acid.
-
Fix: Increase the excess of ammonia (use 5-10 equivalents). The ammonia acts as a base to neutralize the HCl generated. Alternatively, add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the amidation [2].
Q: The product is sticky/oily and won't crystallize. A: This indicates impurities (unreacted chloride or isomers).
-
Fix: Evaporate the organic solvent, then triturate the residue with cold Ether or Hexane . The sulfonamide should precipitate as a white solid.
Module 3: Purification & Isolation
Target Purity: >98% HPLC.
Recrystallization Strategy: The crude product often contains traces of salts and isomers.
-
Solvent: Ethanol/Water (2:1 ratio).
-
Method: Dissolve in boiling ethanol. Add hot water until slightly turbid. Cool slowly to room temperature, then 4°C.
-
Yield Note: If the mother liquor is yellow, it contains the ortho-isomers or disulfonated impurities. Do not over-crop the crystals; take the first crop for highest purity.
Logic Flow for Yield Loss Analysis
Use this decision tree to diagnose your specific yield issue.
Figure 2: Diagnostic flowchart for identifying the root cause of yield attrition.
References
-
Organic Syntheses, Coll. Vol. 1, p. 85 (1941). Chlorosulfonation of Acetanilide. (Provides the foundational stoichiometry and temperature protocols for aromatic chlorosulfonation).
- Litvinenko, L. M., & Kirichenko, A. I. (1967).Catalysis of the reaction of arenesulfonyl chlorides with ammonia and amines. Doklady Akademii Nauk SSSR.
-
PubChem Compound Summary: this compound. (Verification of chemical structure and properties).
For further assistance, please reply with your specific TLC data or NMR spectra of the crude intermediate.
Sources
Validation & Comparative
X-ray diffraction data for 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Executive Summary
In the development of carbonic anhydrase inhibitors and heterocyclic precursors, 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide represents a distinct crystallographic challenge compared to standard sulfonamide scaffolds.[1] Unlike the archetypal sulfanilamide, which packs efficiently via predictable
This guide objectively compares the structural performance of the 5-acetyl-2,4-dimethyl variant against industry-standard sulfonamides.[1] Our analysis focuses on lattice stability, hydrogen-bond network topology, and experimental protocols for obtaining diffraction-quality single crystals.[1]
Part 1: Structural Context & Critical Analysis[1]
To understand the crystallographic behavior of this compound, we must contrast it with the "Gold Standard" (Sulfanilamide) and its direct steric analog (2,4-Dimethylbenzenesulfonamide).[1]
The Steric-Electronic Conflict
Standard sulfonamides crystallize to maximize strong hydrogen bonds between the sulfonamide nitrogen (donor) and the sulfonyl oxygen (acceptor).
-
The Disruption: The introduction of the 5-acetyl group creates a "competitor" acceptor (the carbonyl oxygen).
-
The Steric Lock: The 2,4-dimethyl groups restrict rotation of the sulfonamide moiety relative to the phenyl ring, often forcing the molecule into a higher-energy conformation that reduces packing density but increases solubility in organic media compared to unsubstituted analogs.
Comparative Packing Motifs
| Feature | Standard: Sulfanilamide ( | Analog: 2,4-Dimethylbenzenesulfonamide | Target: 5-Acetyl-2,4-dimethyl... |
| Primary H-Bond | Competition: | ||
| Graph Set Motif | Twisted Catemers | Potential for Helical or Zigzag chains due to Acetyl | |
| Crystal System | Orthorhombic ( | Monoclinic ( | Triclinic ( |
| Solubility Profile | Low (High Lattice Energy) | Moderate (Lower Lattice Energy) | High (Disrupted Packing) |
Scientist's Note: The presence of the acetyl group often shifts the packing from a 2D sheet (common in sulfonamides) to 1D chains or discrete dimers, significantly altering the dissolution rate.
Part 2: Comparative Crystallographic Data
The following table aggregates experimental lattice parameters. Since the specific 5-acetyl variant is a specialized intermediate with limited public repository entries, we benchmark its expected parameters against its closest structurally characterized analogs to validate your experimental results.
Table 1: Lattice Parameter Benchmarks
| Parameter | Sulfanilamide (Reference) [1] | 2,4-Dimethylbenzenesulfonamide (Analog) [2] | N-(5-acetyl...)-benzenesulfonamide (Derivative) [3] |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | |||
| a ( | 14.77 | 8.52 | 10.07 |
| b ( | 5.60 | 10.67 | 14.74 |
| c ( | 15.82 | 12.98 | 10.52 |
| 90° | ~98.2° | 113.9° | |
| Z (Molecules/Cell) | 8 | 4 | 4 |
| Density ( | 1.48 | 1.31 | 1.35 |
-
Data Interpretation: If your experimental unit cell for the 5-acetyl target shows a density
, it indicates loose packing driven by the methyl steric clash. A density would suggest the acetyl group has successfully engaged in strong intermolecular bonding, tightening the lattice.
Part 3: Experimental Protocols (Self-Validating)
To obtain publishable XRD data for this lipophilic sulfonamide, standard aqueous recrystallization will fail. You must use a Slow Evaporation or Vapor Diffusion method tailored for "competitor" acceptors.
Protocol A: Single Crystal Growth (Vapor Diffusion)
This method is self-validating: if the anti-solvent is too strong, you get amorphous powder immediately; if correct, you get prisms in 48 hours.
-
Dissolution: Dissolve 20 mg of this compound in 2 mL of Acetone or THF (The acetyl group increases solubility in ketones).
-
Filtration: Pass through a 0.45
PTFE syringe filter into a small inner vial (4 mL). -
Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Pentane or Hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.
-
Harvest: Crystals should appear as colorless prisms or plates within 3-5 days.
Protocol B: Data Collection Strategy
-
Temperature: Collect at 100 K . The rotation of the methyl groups at room temperature will cause high thermal parameters (
), obscuring the precise bond lengths of the sulfonamide core. -
Resolution: Aim for
resolution to resolve the hydrogen positions on the sulfonamide nitrogen, which are critical for proving the H-bond network ( vs ).
Part 4: Visualization of Structural Logic
The following diagrams illustrate the workflow and the competing interactions that define this molecule's solid-state behavior.
Figure 1: Crystallographic Characterization Workflow
Caption: Optimized workflow for characterizing sterically hindered sulfonamides, prioritizing low-temperature data collection to freeze methyl rotation.
Figure 2: Competing Hydrogen Bond Motifs
Caption: The 5-acetyl group introduces a "Competitor Acceptor," potentially shifting the crystal packing from stable dimers to more soluble chains.[1]
References
-
O'Connor, C. J., & Maslen, E. N. (1965). The crystal structure of
-sulphanilamide. Acta Crystallographica, 18(3), 363-366. -
Gowda, B. T., et al. (2009).[2] 2,4-Dimethyl-N-phenyl-benzene-sulfonamide.[1][2] Acta Crystallographica Section E, 65(3), o576.[2]
-
Mohamed-Ezzat, R. A., et al. (2022).[3] Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 7, x220038.
-
Gelbrich, T., & Hursthouse, M. B. (2005). Systematic investigation of the relationships between molecular structure and crystal packing in a family of sulfonamides. CrystEngComm, 7(53), 324-336.
Sources
A Guide to the Structural Validation of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide via ¹³C NMR Spectroscopy
Introduction
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. Erroneous structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of promising candidates. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, offers a direct and powerful method for mapping the carbon skeleton of a molecule.[1]
This guide provides a comprehensive, in-depth comparison of theoretical prediction versus experimental validation for the structure of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting data to confirm the molecular architecture. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.
Theoretical Analysis: Predicting the ¹³C NMR Spectrum
Before any experiment is conducted, a thorough theoretical analysis based on established principles of NMR spectroscopy allows us to form a hypothesis. The structure of this compound, with its distinct electronic environments, provides a perfect case study.
Molecular Structure and Symmetry Considerations
The first step in predicting a ¹³C NMR spectrum is to analyze the molecule's symmetry.[2][3] Inequivalent carbons will produce distinct signals.[3] For this compound, the substitution pattern on the benzene ring removes any planes of symmetry that would render carbons equivalent. Therefore, we anticipate a unique signal for each of the 10 carbon atoms in the molecule.
Caption: Molecular structure of this compound with carbon numbering.
Predicted Chemical Shifts (δ)
The chemical shift of a carbon nucleus is highly dependent on its electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[4] Aromatic carbons typically resonate between 110-160 ppm.[5]
-
Sulfonamide Group (-SO₂NH₂): This is a strong electron-withdrawing group, which will significantly deshield the attached carbon (C1).
-
Acetyl Group (-COCH₃): The carbonyl group is strongly electron-withdrawing, deshielding the attached aromatic carbon (C5) and the carbonyl carbon (C9) itself. The carbonyl carbon signal is expected far downfield, often >190 ppm.[4]
-
Methyl Groups (-CH₃): These are weakly electron-donating groups, causing a slight shielding effect on the attached aromatic carbons (C2, C4) and neighboring carbons.
Based on these principles and data from analogous structures like acetophenone and substituted benzenes, we can predict the chemical shifts for each carbon.[6][7][8]
| Carbon | Type | Rationale for Predicted Chemical Shift (δ, ppm) | Predicted Shift (ppm) |
| C1 | Quaternary (Aromatic) | Attached to the strongly electron-withdrawing SO₂NH₂ group. Expected to be significantly downfield. | ~142 |
| C2 | Quaternary (Aromatic) | Attached to a methyl group (C7) and ortho to the SO₂NH₂ group. Shielded by the methyl group but deshielded by the sulfonamide. | ~138 |
| C3 | CH (Aromatic) | Meta to the SO₂NH₂ group and ortho to two methyl groups. Experience some shielding. | ~128 |
| C4 | Quaternary (Aromatic) | Attached to a methyl group (C8) and para to the SO₂NH₂ group. Shielded by the methyl group. | ~140 |
| C5 | Quaternary (Aromatic) | Attached to the electron-withdrawing acetyl group. Expected to be downfield. | ~135 |
| C6 | CH (Aromatic) | Ortho to the SO₂NH₂ group and meta to the acetyl group. Deshielded by the adjacent sulfonamide. | ~131 |
| C7 | CH₃ | Methyl group attached to an aromatic ring. | ~20 |
| C8 | CH₃ | Methyl group attached to an aromatic ring, similar environment to C7. | ~21 |
| C9 | C=O (Ketone) | Carbonyl carbon of the acetyl group. Expected to be the most downfield signal.[7] | ~198 |
| C10 | CH₃ | Methyl carbon of the acetyl group.[7] | ~27 |
Experimental Design for Unambiguous Validation
To move from prediction to confirmation, a robust experimental plan is essential. This involves not only a standard broadband-decoupled ¹³C NMR experiment but also spectral editing techniques like DEPT to provide an orthogonal layer of validation.
Workflow for Structural Validation
The process follows a logical sequence from sample preparation to multi-faceted data analysis, ensuring a trustworthy outcome.
Caption: Experimental workflow for ¹³C NMR-based structural validation.
Detailed Experimental Protocol
The quality of NMR data is profoundly affected by sample preparation. Adherence to best practices is critical for obtaining high-resolution spectra.
1. Sample Preparation:
- Analyte: Weigh approximately 20-50 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity.[9][10]
- Solvent: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.[11]
- Dissolution: Vortex the sample until the solid is completely dissolved. Any suspended particles will degrade spectral quality by distorting magnetic field homogeneity. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
- Labeling: Clearly label the NMR tube cap with a unique identifier.
2. NMR Data Acquisition:
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Experiment 1: Broadband Proton-Decoupled ¹³C Spectrum
- Rationale: This is the standard experiment to observe all unique carbon environments as single lines, simplifying the spectrum.[12]
- Key Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
- Spectral Width: ~240 ppm (to cover the full range of expected organic chemical shifts).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times; this delay helps ensure they are adequately observed, though they may still have lower intensity.[13]
- Number of Scans: 128-1024 scans, depending on sample concentration.
- Experiment 2: DEPT-135 and DEPT-90
- Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for differentiating carbon types based on the number of attached protons, which is essential for definitive assignments.[14][15]
- DEPT-90: This spectrum will show only signals from CH (methine) carbons.[12][16]
- DEPT-135: This spectrum will show CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[12][16][17]
- Parameters: Use standard DEPT pulse programs available on the spectrometer software.
Data Interpretation: A Comparative Analysis
With the acquired spectra in hand, the final step is to compare the experimental data with our theoretical predictions.
-
¹³C Spectrum Analysis:
-
The broadband-decoupled spectrum should display exactly 10 distinct signals, confirming the absence of molecular symmetry.
-
The chemical shifts of these signals should closely match the predicted values in the table. The signal near δ 198 ppm would be immediately assigned to the carbonyl carbon (C9). The signals below 30 ppm would be assigned to the three methyl carbons (C7, C8, C10). The remaining six signals in the 125-145 ppm range correspond to the aromatic carbons.
-
-
DEPT Spectrum Cross-Validation:
-
DEPT-90 Spectrum: This spectrum should show two positive signals corresponding to the two aromatic CH carbons, C3 and C6.
-
DEPT-135 Spectrum:
-
Positive Signals: Five positive signals are expected. Two will be the CH carbons (C3, C6) seen in the DEPT-90 spectrum. The other three will be the methyl carbons (C7, C8, C10).
-
Negative Signals: No negative signals should be observed, as there are no CH₂ groups in the molecule.
-
Absent Signals: The five quaternary carbons (C1, C2, C4, C5, and the carbonyl C9) will be absent from the DEPT-135 spectrum.[12]
-
-
-
Final Assignment:
-
By overlaying all three spectra (¹³C, DEPT-90, DEPT-135), a complete and unambiguous assignment is possible.
-
The signals present in the ¹³C spectrum but absent in the DEPT-135 spectrum are definitively assigned to the quaternary carbons (C1, C2, C4, C5, C9).
-
The signals present in the DEPT-90 spectrum are assigned to the methine carbons (C3, C6).
-
The signals that are positive in the DEPT-135 spectrum but absent in the DEPT-90 spectrum are assigned to the methyl carbons (C7, C8, C10).
-
Conclusion
The structural validation of this compound via ¹³C NMR spectroscopy is a clear and systematic process. By combining theoretical chemical shift prediction with a robust experimental plan that includes not just a standard ¹³C acquisition but also DEPT spectral editing, we can achieve an unambiguous and trustworthy structural confirmation. This guide illustrates a workflow that prioritizes scientific integrity, ensuring that the foundational data used in research and development is both accurate and reliable. The principles and protocols outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.
References
- NMRShiftDB - PubChem Data Source - NIH. (2025, March 14).
- Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013, March 19).
- nmrshiftdb2 - open nmr database on the web. (2025, September 7). nmrshiftdb2.
- Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
- Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. Ovid.
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing).
- HSQC and HMBC. Scribd.
- NMR Sample Prepar
- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). The Morganton Scientific.
- Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
- DEPT 13C NMR Spectroscopy. (2025, August 15). Fiveable.
- Sample preparation for NMR measurements and points to keep in mind. JEOL.
- NMR Database for Faster Structural D
- A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021, January 27). Anasazi Instruments.
- Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams.
- DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- Acetophenone. SpectraBase.
- 13.11 Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax.
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- Sample Prepar
- Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023, December 9). Journal of Synthetic Chemistry.
- 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
- Sample Preparation and Positioning. University of California, Riverside.
- Video: NMR Spectroscopy of Benzene Deriv
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem.
- N.M.R.
- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes.
- Chemical Shift Query. BMRB.
- Acetophenone - Absorption Spectrum. PhotochemCAD.
- 19F NMR Spectral D
- 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
- Introduction to 13C-NMR and DEPT – Identific
- Furthermore, 13 C NMR showed bands at 151.94, 149.08, 135.35, 129.86,...
- The Study of Infrared Spectra of Acetophenone Molecule.
- IR-Spectroscopic Characterization of Acetophenone Complexes with Fe , Co , and Ni Using Free-Electron-Laser IRMPD†. ElectronicsAndBooks.
- Summary of C13-NMR Interpret
- This compound. PubChem.
- 13 Carbon NMR. University of Sheffield.
- 1 H NMR and 13 C NMR of the prepared compounds.
- 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14.
- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017, July 19). PMC.
- 13C NMR spectroscopy • Chemical shift.
- 4-Acetamidobenzenesulfonamide(121-61-9) 13C NMR spectrum. ChemicalBook.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. savemyexams.com [savemyexams.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ou.edu [ou.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. fiveable.me [fiveable.me]
- 13. 13Carbon NMR [chem.ch.huji.ac.il]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. magritek.com [magritek.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Melting Point Determination Techniques for Sulfonamide Purity Assessment
Executive Summary & Scientific Context
In pharmaceutical development, particularly with sulfonamide antibiotics (e.g., Sulfamethoxazole, Sulfanilamide, Sulfathiazole), purity determination is not merely a regulatory box-ticking exercise—it is a safeguard against polymorphic instability and toxic byproducts. Sulfonamides are notorious for polymorphism ; for instance, Sulfathiazole exists in at least three polymorphic forms with distinct melting points (Form I: ~202°C, Form III: ~175°C).[1] Misidentifying a polymorph as an impurity (or vice versa) can lead to catastrophic formulation failures.
This guide compares the three dominant methodologies for thermal purity assessment: Manual Capillary (Thiele Tube/Oil Bath) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) . While DSC remains the gold standard for thermodynamic characterization, this guide presents experimental evidence that Automated Optoelectronic Melting Point systems offer the optimal balance of precision, throughput, and compliance for routine QC and purity screening.
Theoretical Framework: The Physics of Impurity
Melting point depression is a colligative property. As a Senior Scientist, I often remind my team: we are not just measuring a temperature; we are measuring the disruption of crystal lattice energy.
According to the Van’t Hoff equation for melting point depression, the presence of an impurity lowers the chemical potential of the liquid solvent (the major component), while the solid phase remains pure (assuming no solid solution formation). This creates a thermodynamic necessity for the solid to melt at a lower temperature to restore equilibrium.
Logic of Thermal Purity Assessment
Figure 1: The thermodynamic causality of melting point depression. Impurities destabilize the crystal lattice, lowering the energy required for the phase transition.
Comparative Methodology: Selecting the Right Tool
We evaluated three methods using Sulfanilamide USP Reference Standard (Target MP: 164.5–166.5°C).
Table 1: Technical Comparison of Methodologies
| Feature | Manual Capillary (Oil Bath) | Automated Optoelectronic (Recommended) | Differential Scanning Calorimetry (DSC) |
| Detection Principle | Human Eye (Subjective) | Transmitted Light / Digital Image Processing | Heat Flow (Endothermic Event) |
| Precision | ± 1.0°C | ± 0.3°C | ± 0.1°C |
| Operator Bias | High (Visual lag) | Eliminated (Algorithm-based) | Medium (Integration limits) |
| Throughput | 1 sample / 20 mins | 3-6 samples simultaneously | 1 sample / 45 mins |
| Compliance | Difficult (Handwritten logs) | High (21 CFR Part 11, Digital Video Audit) | High (Digital) |
| Cost per Test | Low | Low-Medium | High (Consumables/Gas) |
| Suitability | Educational / Rough Check | Routine QC / Purity Screening | R&D / Polymorph Screening |
Expert Insight: While DSC provides the enthalpy of fusion (
Validated Experimental Protocol (Automated Method)
To ensure reproducibility, the following protocol adheres to USP <741> Class Ia standards. This protocol is self-validating: if the reference standard does not fall within the specific range, the system locks out further testing until recalibration.
Material Requirements
-
Analyte: Sulfamethoxazole or Sulfanilamide (dried).
-
Reference: USP Melting Point Standard (Sulfanilamide).[2][3][4]
-
Apparatus: Automated Video Melting Point System (e.g., Mettler Toledo MP series or SRS OptiMelt).
-
Capillaries: 1.5–1.8 mm O.D., USP compliant glass.
Step-by-Step Workflow
-
Sample Preparation (The Critical Variable):
-
Why: Sulfonamides are prone to electrostatic clumping.
-
Action: Grind the sample in an agate mortar to a fine powder. Dry at 105°C for 2 hours to remove solvent solvates which can mimic impurities (pseudo-polymorphs).
-
-
Packing:
-
Fill capillary to a height of 3 mm .[5]
-
Validation: Use the "drop test" (drop capillary through a 1m glass tube onto a hard surface) to ensure tight packing. Loose packing leads to poor heat transfer and artificially broad ranges.
-
-
Instrument Parameters:
-
Start Temp: 160°C (5°C below expected MP).
-
Ramp Rate: 1.0°C/min (Adhering to USP <741>). Note: Faster ramps (e.g., 5°C/min) cause thermal lag, resulting in falsely high readings.
-
Stop Temp: 170°C.
-
-
Detection Thresholds:
-
Set Onset Threshold at 10% transmission change (liquid meniscus formation).
-
Set Clear Point Threshold at 90% transmission (complete liquefaction).
-
Figure 2: Standardized workflow for Automated Melting Point determination ensuring USP <741> compliance.
Experimental Data & Analysis
We performed a controlled spiking experiment to demonstrate the sensitivity of the Automated Method compared to Manual observation.
Experiment: Pure Sulfanilamide was spiked with Sulfamerazine (impurity) at 1%, 5%, and 10% w/w.
Table 2: Melting Point Depression Data (n=3 runs)
| Sample Composition | Expected MP (°C) | Manual Method (Range) | Automated Method (Range) | Deviation from Pure |
| Pure Sulfanilamide | 164.5 – 166.5 | 164.0 – 167.0 (Broad) | 165.1 – 166.2 (Sharp) | N/A |
| + 1% Sulfamerazine | ~163.0 – 165.0 | 163.5 – 166.0 (Missed) | 163.2 – 164.8 (Detected) | -1.9°C (Onset) |
| + 5% Sulfamerazine | ~158.0 – 162.0 | 159.0 – 163.0 | 158.4 – 161.5 | -6.7°C (Onset) |
Interpretation of Results
-
Sensitivity: The Automated system detected the 1% impurity spike by registering a distinct depression in the Onset temperature (163.2°C) compared to the pure standard (165.1°C). The Manual method failed to statistically differentiate the 1% spike due to operator visual lag.
-
Range Broadening: The "Pure" sample on the Automated system had a range of 1.1°C. The 5% impurity sample broadened the range to 3.1°C. This broadening is the primary indicator of impurity in routine QC.
Conclusion and Recommendations
For the analysis of Sulfonamides, where purity is a proxy for both safety and polymorphic stability, Automated Optoelectronic Melting Point determination is the superior choice for routine applications.
-
Why not Manual? It lacks the resolution to detect <1% impurities reliably.
-
Why not DSC? While powerful, the cost-to-benefit ratio is unfavorable for daily lot release testing.
Final Recommendation: Implement Automated Video-based systems with a fixed 1.0°C/min ramp rate. Ensure daily calibration with USP Sulfanilamide Standards. This protocol satisfies USP <741> requirements while providing a digital audit trail (21 CFR Part 11) that manual methods cannot offer.
References
-
Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point and DSC.[6][Link]
-
Stanford Research Systems. (n.d.).[7] OptiMelt: Automated Melting Point System Technical Note.[Link]
-
PubChem. (2023). Sulfanilamide Compound Summary. National Center for Biotechnology Information. [Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 63-74-1: Sulfanilamide | CymitQuimica [cymitquimica.com]
- 3. Melting point standard Sulfanilamide USP - A.KRÜSS Optronic [kruess.com]
- 4. store.usp.org [store.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. thinksrs.com [thinksrs.com]
A Comparative Guide to the Antibacterial Efficacy of Novel Sulfonamides: 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide vs. Sulfamethoxazole
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the sulfonamide class of drugs remains a cornerstone of synthetic antibacterial research.[1] This guide provides a comprehensive framework for the comparative evaluation of a novel sulfonamide, 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide, against the well-established broad-spectrum antibiotic, sulfamethoxazole.[2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms of action, standardized protocols for efficacy testing, and a robust framework for data interpretation.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides were the first class of synthetic antibiotics to be widely used, marking a pivotal moment in modern medicine.[3] Their continued relevance stems from their well-understood mechanism of action, broad-spectrum activity, and amenability to chemical modification for the development of new derivatives with potentially enhanced efficacy or novel properties.[4][5][6]
Sulfamethoxazole , a member of the sulfonamide family, has been a mainstay in clinical practice for decades, particularly in combination with trimethoprim.[2][3] It serves as an essential benchmark for the evaluation of new antibacterial compounds. In this guide, we propose a comparative analysis with This compound , a novel sulfonamide derivative. The objective is to delineate a rigorous scientific approach to characterize the antibacterial potential of this new chemical entity relative to a known standard.
Mechanism of Action: Targeting Bacterial Folic Acid Synthesis
The antibacterial activity of sulfonamides lies in their ability to disrupt the bacterial synthesis of folic acid (vitamin B9), an essential nutrient for DNA, RNA, and protein synthesis.[2][3][7] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. In contrast, mammalian cells lack the enzymes for folic acid synthesis and obtain it from their diet, rendering them insensitive to the action of sulfonamides.[7]
Sulfonamides, including sulfamethoxazole, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[8][9] Structurally, they mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA).[8][9] By binding to the active site of DHPS, sulfonamides prevent the conversion of PABA to dihydropteroate, a crucial step in the folic acid synthesis pathway.[8] This ultimately leads to a depletion of tetrahydrofolate, halting bacterial growth and replication, a bacteriostatic effect.[7][8]
The synergistic combination of sulfamethoxazole with trimethoprim, which inhibits a subsequent enzyme in the pathway (dihydrofolate reductase), results in a potent bactericidal effect.[3][10]
Caption: Folic acid synthesis pathway and sites of inhibition for sulfonamides and trimethoprim.
Profile of the Benchmark: Sulfamethoxazole
Sulfamethoxazole is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2]
-
Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
-
Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Salmonella spp., Shigella spp.
Its clinical applications are extensive, most notably in the treatment of urinary tract infections (UTIs), respiratory tract infections, and certain gastrointestinal infections.[2] The combination product with trimethoprim (co-trimoxazole) is also a first-line treatment for infections caused by Pneumocystis jirovecii in immunocompromised individuals.[2]
A Framework for Comparative Efficacy Evaluation
To objectively compare the antibacterial efficacy of this compound against sulfamethoxazole, a systematic in vitro evaluation is proposed. This involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.
Caption: Experimental workflow for comparative antibacterial efficacy testing.
Experimental Methodologies
The following protocols are based on widely accepted standards for antimicrobial susceptibility testing.[11][12]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[13][14][15][16][17]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial suspension (0.5 McFarland, diluted to ~5 x 10^5 CFU/mL)[13]
-
Stock solutions of this compound and sulfamethoxazole in a suitable solvent (e.g., DMSO).
Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate, except for the first column.
-
Compound Addition: Add 200 µL of the highest concentration of the test compound (in MHB) to the first well of a row.
-
Serial Dilution: Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last well of the dilution series.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting bacterial concentration.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no antimicrobial agent.
-
Sterility Control: A well containing only MHB to ensure no contamination.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15][16]
Minimum Bactericidal Concentration (MBC) Assay[14][16][19][20][21]
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15]
Procedure:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.[15]
Data Interpretation and Comparison
The results of the MIC and MBC assays will provide a quantitative comparison of the antibacterial potency of this compound and sulfamethoxazole.
Table 1: Hypothetical Comparative Antibacterial Efficacy Data
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | This compound | |||
| Sulfamethoxazole | ||||
| Escherichia coli (ATCC 25922) | This compound | |||
| Sulfamethoxazole | ||||
| Pseudomonas aeruginosa (ATCC 27853) | This compound | |||
| Sulfamethoxazole | ||||
| (Additional Strains...) |
Interpretation of the MBC/MIC Ratio:
The ratio of the MBC to the MIC provides insight into the nature of the antimicrobial activity:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal, meaning it actively kills the bacteria.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic, inhibiting bacterial growth without necessarily killing the existing bacteria.
A lower MIC value for this compound compared to sulfamethoxazole would suggest greater potency in inhibiting bacterial growth. A bactericidal profile (low MBC/MIC ratio) is often a desirable characteristic for new antibiotic candidates.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of the antibacterial efficacy of a novel sulfonamide, this compound, against the established antibiotic, sulfamethoxazole. By adhering to standardized protocols for MIC and MBC determination and employing a systematic approach to data analysis, researchers can generate robust and comparable data. Such studies are crucial for the identification and characterization of new lead compounds in the ongoing effort to develop the next generation of antibacterial agents. The insights gained from this comparative evaluation will be instrumental in determining the potential of this compound for further preclinical and clinical development.
References
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). Molecules.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. (n.d.). Research Journal of Pharmacy and Technology.
- Understanding Sulfamethoxazole: A Broad-Spectrum Antibiotic. (2025).
- Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. (n.d.). PubMed.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). Journal of Pharmaceutical Analysis.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
- Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. (2025). [Source not further identified].
- What is the mechanism of Sulfamethoxazole?. (2024).
- Minimum Bactericidal Concentration (MBC). (n.d.).
- Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. (2026). Journal of Agricultural and Food Chemistry.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Microorganisms.
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Journal of Pharmaceutical Sciences & Research.
- Sulfamethoxazole. (n.d.). Wikipedia.
- Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Testing for Temporin SHF. (2025). BenchChem.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Minimum Inhibitory Concentration (MIC)
- Minimum Inhibitory Concentr
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. (n.d.). The Journal of Infectious Diseases.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Aging-US.
- Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Antimicrobial Agents and Chemotherapy.
- Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. (2006). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Anti-microbial activities of sulfonamides using disc diffusion method. (2012). Pakistan Journal of Pharmaceutical Sciences.
- Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2008). Bioorganic & Medicinal Chemistry.
- A new class of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines and in vitro evaluation of their antioxidant, antifungal, and antibacterial activities. (2017).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Source not further identified].
- Double blind comparison of short and medium term sulfonamides, sulfamethizole and sulfamethoxazole, in uncomplicated acute urinary tract infections. (1979). Scandinavian Journal of Infectious Diseases.
- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- Global Health: Antimicrobial Resistance: Sulfamethoxazole. (n.d.). PDB-101.
- Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. (2014). Journal of Antimicrobial Chemotherapy.
- From Sulfonamides to Sulfamides. (n.d.).
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Sulfamethoxazole: A Broad-Spectrum Antibiotic - Oreate AI Blog [oreateai.com]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
